1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone
Description
1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone is a complex organic compound featuring a pyrazole ring substituted with fluorophenyl, hydroxy, and trifluoromethyl groups
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3/c19-13-8-6-12(7-9-13)15-10-17(26,18(20,21)22)24(23-15)16(25)11-27-14-4-2-1-3-5-14/h1-9,26H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHGLCBGUDPBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, followed by cyclization with hydrazine hydrate to yield the pyrazoline intermediate. This intermediate is then subjected to trifluoromethylation and phenoxylation reactions under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base like potassium carbonate in DMF (Dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique pharmacophore.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone
- 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone
Uniqueness
1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
